molecular formula C20H20N2O4S2 B6505301 methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate CAS No. 1396634-72-2

methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate

Cat. No.: B6505301
CAS No.: 1396634-72-2
M. Wt: 416.5 g/mol
InChI Key: ZNNHOPLBRMLSFD-UHFFFAOYSA-N
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Description

Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is a useful research compound. Its molecular formula is C20H20N2O4S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.08644947 g/mol and the complexity rating of the compound is 600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate, with the CAS number 1396634-72-2, is a compound of interest due to its potential biological activities. It features a complex structure that includes a pyridine ring, a thiophene moiety, and a sulfonamide group, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O4S, with a molecular weight of 416.5 g/mol. The structure can be represented as follows:

COC O c1ccc S O O N CCc2cccs2 Cc2cccnc2 cc1\text{COC O c1ccc S O O N CCc2cccs2 Cc2cccnc2 cc1}

This structure indicates the presence of multiple functional groups that may interact with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyridine and thiophene rings often exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The sulfonamide group is also known for its role in various therapeutic applications.

Antibacterial Activity

A study on related compounds demonstrated that sulfonamide derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The mechanism typically involves inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication .

Anticancer Properties

Pyridine-containing compounds have been studied for their anticancer effects. For instance, certain derivatives have shown the ability to inhibit cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis in various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but is promising based on structural analogs .

Case Studies

  • Antibacterial Efficacy : A series of experiments assessed the effectiveness of similar sulfonamide compounds against resistant strains of bacteria. Results indicated that modifications in the substituent groups significantly influenced their Minimum Inhibitory Concentration (MIC), suggesting that this compound could offer enhanced antibacterial properties compared to traditional sulfonamides .
  • Anticancer Screening : In vitro studies involving cancer cell lines demonstrated that compounds with similar structures could inhibit tumor growth effectively. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of signaling pathways involved in cell survival . Further studies are needed to confirm these effects specifically for this compound.

Research Findings Summary Table

Biological ActivityEffectReference
AntibacterialPotent against Gram-positive bacteria (MIC = 2.0 µM)
AnticancerInduces apoptosis in cancer cell lines
MechanismInhibition of folic acid synthesis

Properties

IUPAC Name

methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-26-20(23)17-6-8-19(9-7-17)28(24,25)22(12-10-18-5-3-13-27-18)15-16-4-2-11-21-14-16/h2-9,11,13-14H,10,12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNHOPLBRMLSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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